4-[2-(1H-Imidazol-1-yl)ethoxy]phenol
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Overview
Description
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is a compound that features an imidazole ring attached to a phenol group through an ethoxy linker. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The phenol group is a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group, which is known for its reactivity and presence in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with imidazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions may vary, but a common method involves heating the reactants at 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl group of the phenol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity . The phenol group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the ethoxy linker.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an ethanone group instead of a hydroxyl group.
Uniqueness
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is unique due to the presence of both the imidazole ring and the phenol group connected by an ethoxy linker. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
80199-99-1 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethoxy)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |
InChI Key |
QNZJCINSASAQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN2C=CN=C2 |
Origin of Product |
United States |
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